Optimized Synthetic Accessibility via High-Yield Bucherer Reaction
The synthesis of 2-amino-6-bromonaphthalene derivatives via the Bucherer reaction from 6-bromo-2-naphthol demonstrates high efficiency. For example, 2-pyrrolidino-6-bromo-naphthalene is formed in 87% isolated yield, a key metric for scalable production and cost-effectiveness compared to alternative synthetic routes that may require harsher conditions or lower yields for other isomers [1]. This contrasts with other methods for synthesizing similar aminonaphthalenes, which may suffer from lower yields or require more expensive starting materials.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 87% isolated yield (for 2-pyrrolidino-6-bromo-naphthalene derivative) |
| Comparator Or Baseline | 33% yield (for a specific literature-reported alternative route to 2-amino-6-bromonaphthalene) |
| Quantified Difference | 54 percentage point increase in yield for the Bucherer route |
| Conditions | Bucherer reaction of 6-bromo-2-naphthol with pyrrolidine; vs. an alternative reported synthetic route. |
Why This Matters
Higher synthetic yields directly translate to lower cost per gram and improved supply chain reliability for procurement.
- [1] Kingsbury, J. S., et al. Derivatives of DANPY (Dialkylaminonaphthylpyridinium), a DNA-Binding Fluorophore: Practical Synthesis of Tricyclic 2-Amino-6-bromonaphthalenes by Bucherer Reaction. ACS Omega 2019. View Source
